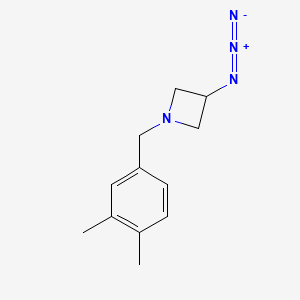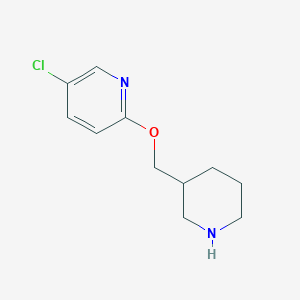
5-クロロ-2-(ピペリジン-3-イルメトキシ)ピリジン
説明
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H15ClN2O . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine, often involves the remodeling of (Aza)indole/Benzofuran skeletons . This process involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine consists of a pyridine ring, which is a six-membered heterocyclic scaffold, substituted with a chlorine atom and a piperidin-3-ylmethoxy group .科学的研究の応用
薬理学
薬理学において、5-クロロ-2-(ピペリジン-3-イルメトキシ)ピリジンなどのピペリジン誘導体は、創薬に不可欠です。 アルカロイドを含む20種類以上の医薬品に存在します 。この化合物の構造モチーフは、生物活性が高い分子によく見られ、新しい治療薬の開発のための貴重なターゲットとなっています。
農業
5-クロロ-2-(ピペリジン-3-イルメトキシ)ピリジンなどのクロロピリジンは、農業において、殺菌剤や殺虫剤の製造に使用されます 。害虫のライフサイクルを阻害する能力は、作物を保護し、食糧安全保障を確保するための重要なツールとなっています。
材料科学
材料科学において、ピリジン誘導体は、先端材料合成の中間体として使用されます。 ポリマーやコーティングに組み込むことで、熱安定性や耐薬品性などの特性を付与でき、高性能材料の製造に役立ちます .
環境科学
ピペリジン誘導体の環境への応用は、まだ研究段階です。 しかし、環境に優しい農薬や除草剤の開発、そして高度な化学プロセスによる汚染物質の修復に、その可能性が期待されています .
分析化学
分析化学において、5-クロロ-2-(ピペリジン-3-イルメトキシ)ピリジンなどの化合物は、クロマトグラフィーや分光法における標準物質や試薬として使用できます。 明確な構造と特性により、精密な測定と新しい分析方法の開発が可能になります .
生化学
生化学的に、ピペリジン誘導体は、生体高分子との相互作用について研究されています。 酵素経路において阻害剤や活性化剤として作用することができ、細胞プロセスや生化学的ツールの開発に関する知見を提供します .
化学合成
5-クロロ-2-(ピペリジン-3-イルメトキシ)ピリジンは、複雑な有機分子の構築のためのビルディングブロックとして、化学合成で使用されます。 その反応性により、様々な化学結合を形成することができ、さまざまな産業で潜在的な用途を持つ新規化合物の創出を促進します .
薬理学的調査
薬理学的研究では、この化合物の誘導体は、治療の可能性について評価されています。 創薬におけるリード最適化プロセスの一環として、その薬物動態学的および薬力学的特性が評価されます .
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that result in various biological activities . These interactions can lead to alterations in cellular processes, potentially providing therapeutic benefits.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical reactions.
Cellular Effects
The effects of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine can have sustained effects on cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and memory in rodents . At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects at low to moderate doses but becomes harmful at higher concentrations.
Metabolic Pathways
5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism. Additionally, the compound can influence the activity of other metabolic enzymes, thereby altering the levels of various metabolites.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects. For example, the presence of a nuclear localization signal can facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins.
特性
IUPAC Name |
5-chloro-2-(piperidin-3-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h3-4,7,9,13H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWZKZDQLHTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



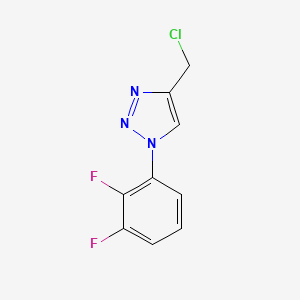
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
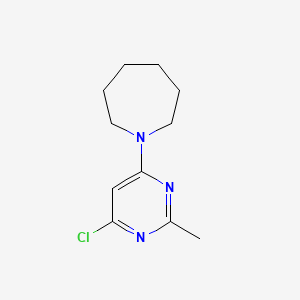
![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)
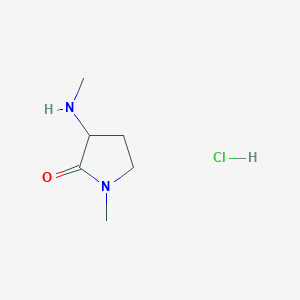
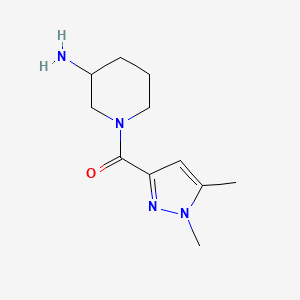
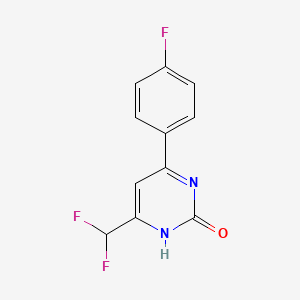
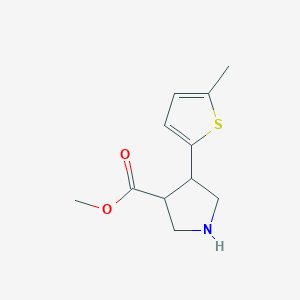
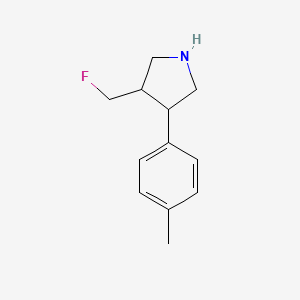

![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
